molecular formula C19H22N2O2 B15121879 N-cyclopropyl-4-[(naphthalen-1-yl)methyl]morpholine-2-carboxamide

N-cyclopropyl-4-[(naphthalen-1-yl)methyl]morpholine-2-carboxamide

Cat. No.: B15121879
M. Wt: 310.4 g/mol
InChI Key: UXECNKDISJUPJD-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[(naphthalen-1-yl)methyl]morpholine-2-carboxamide is a complex organic compound that features a cyclopropyl group, a naphthalene moiety, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[(naphthalen-1-yl)methyl]morpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the morpholine ring, followed by the introduction of the naphthalene moiety and the cyclopropyl group. Common synthetic routes include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable cyclizing agent.

    Introduction of the Naphthalene Moiety: This step often involves a Friedel-Crafts alkylation reaction, where naphthalene is alkylated with a suitable alkyl halide.

    Cyclopropyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[(naphthalen-1-yl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-4-[(naphthalen-1-yl)methyl]morpholine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural properties and biological activity.

    Materials Science: It is explored for use in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: The compound is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.

    Industrial Applications: It is investigated for use in various industrial processes, including catalysis and the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[(naphthalen-1-yl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-[(phenyl)methyl]morpholine-2-carboxamide
  • N-cyclopropyl-4-[(benzyl)methyl]morpholine-2-carboxamide
  • N-cyclopropyl-4-[(pyridin-2-yl)methyl]morpholine-2-carboxamide

Uniqueness

N-cyclopropyl-4-[(naphthalen-1-yl)methyl]morpholine-2-carboxamide is unique due to the presence of the naphthalene moiety, which imparts specific electronic and steric properties that differentiate it from other similar compounds. This uniqueness makes it particularly interesting for applications requiring specific interactions with biological or chemical systems.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-cyclopropyl-4-(naphthalen-1-ylmethyl)morpholine-2-carboxamide

InChI

InChI=1S/C19H22N2O2/c22-19(20-16-8-9-16)18-13-21(10-11-23-18)12-15-6-3-5-14-4-1-2-7-17(14)15/h1-7,16,18H,8-13H2,(H,20,22)

InChI Key

UXECNKDISJUPJD-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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